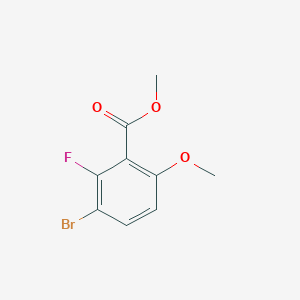

Methyl 3-bromo-2-fluoro-6-methoxybenzoate

Description

Methyl 3-bromo-2-fluoro-6-methoxybenzoate (CAS: 1449008-30-3) is a halogenated aromatic ester with a molecular formula of C₉H₈BrFO₃ and a molecular weight of 263.06 g/mol. This compound features a benzene ring substituted with bromine (position 3), fluorine (position 2), and methoxy (position 6) groups, capped by a methyl ester moiety. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity .

Properties

IUPAC Name |

methyl 3-bromo-2-fluoro-6-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-13-6-4-3-5(10)8(11)7(6)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUOLZFHGFVUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-bromo-2-fluoro-6-methoxybenzoate typically follows a multi-step aromatic substitution and functional group transformation approach. Key steps include:

- Introduction of bromine and fluorine substituents on the aromatic ring.

- Installation of a methoxy group at the 6-position.

- Formation of the methyl ester functional group.

This sequence requires careful control of reaction conditions to achieve regioselectivity and high yield.

Starting Materials and Key Intermediates

- Methyl 3,4,5-trihydroxybenzoate or related hydroxybenzoate derivatives serve as common starting points for alkoxy substitution reactions.

- Selective halogenation reagents such as bromine or N-bromosuccinimide (NBS) introduce the bromine atom.

- Fluorination is often achieved by electrophilic fluorinating agents or via halogen exchange reactions.

- Methoxylation is generally performed by alkylation of phenolic hydroxyl groups using alkyl halides (e.g., methyl iodide) under basic conditions.

Detailed Preparation Procedures

Alkylation of Hydroxybenzoate Precursors

- Starting from methyl 3,4,5-trihydroxybenzoate, selective alkylation is performed to introduce methoxy groups.

- For example, treatment with sodium hydrogen carbonate and ethyl iodide selectively alkylates the 4-position hydroxyl group.

- Further alkylation with potassium carbonate and alkyl halides (e.g., 2-bromopropane) converts remaining hydroxyl groups to alkoxy groups.

- Hydrolysis and esterification steps yield fully substituted methyl esters.

This approach is adapted from the synthesis of related tri-alkoxybenzoates and can be modified for the methoxy substitution at the 6-position.

Halogenation and Fluorination

- Bromination is typically conducted using N-bromosuccinimide (NBS) or elemental bromine under controlled temperature to selectively brominate the 3-position on the aromatic ring.

- Fluorination at the 2-position may be introduced by electrophilic fluorination or via halogen exchange methods, depending on the precursor.

- For instance, a 3-bromo-4-hydroxy-5-methoxybenzoic acid intermediate can be treated with boron tribromide followed by trimethylsilyl chloride in methanol to yield methyl 3,4-dihydroxy-5-chlorobenzoate, which can be further functionalized.

Methyl Ester Formation

- The methyl ester group is introduced or preserved throughout the synthesis, often by esterification of the corresponding benzoic acid or by starting from methyl benzoate derivatives.

- Esterification is typically performed using methanol and acid catalysts or via acid chloride intermediates.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Selective alkylation | Sodium hydrogen carbonate, ethyl iodide | Room temp | Several hours | Moderate | Alkylation mainly at 4-position |

| Further alkylation | Potassium carbonate, 2-bromopropane, DMF | 70 °C | Several hours | Moderate | Alkylation of remaining hydroxyl groups |

| Bromination | N-bromosuccinimide (NBS), benzoyl peroxide | Reflux (approx. 80 °C) | 6–8 hours | Good | Selective bromination at 3-position |

| Fluorination | Electrophilic fluorinating agents (e.g., Selectfluor) or halogen exchange | Variable | Variable | Variable | Fluorination at 2-position |

| Esterification | Methanol, acid catalyst or acid chloride intermediate | Reflux | Several hours | High | Formation or preservation of methyl ester |

Example Synthesis Flow (Adapted)

- Starting Material : Methyl 3,4,5-trihydroxybenzoate.

- Step 1 : Partial alkylation with sodium hydrogen carbonate and ethyl iodide to protect one hydroxyl group.

- Step 2 : Further alkylation with potassium carbonate and an alkyl halide to convert remaining hydroxyl groups to methoxy groups.

- Step 3 : Bromination of the aromatic ring at position 3 using NBS under reflux with benzoyl peroxide as initiator.

- Step 4 : Introduction of fluorine at position 2 via electrophilic fluorination or halogen exchange.

- Step 5 : Purification and isolation of this compound.

Research Findings and Optimization Notes

- The regioselectivity of alkylation and halogenation is crucial to obtain the desired substitution pattern.

- Reaction temperatures between 15 °C and 80 °C are commonly employed to balance reaction rate and selectivity.

- Use of polar aprotic solvents such as N,N-dimethylformamide (DMF) enhances alkylation efficiency.

- Bromination with NBS and benzoyl peroxide under reflux provides good yields and selectivity.

- Fluorination methods require careful control to avoid over-fluorination or undesired side reactions.

- Purification by column chromatography and recrystallization ensures high purity of the final compound.

- Overall yields can be improved by optimizing reagent stoichiometry and reaction times.

Summary Table of Preparation Methods

| Preparation Aspect | Method Description | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Alkylation | Sequential alkylation of hydroxybenzoate | Sodium hydrogen carbonate, alkyl halides | High regioselectivity for methoxy installation | Requires careful control of conditions |

| Bromination | Selective aromatic bromination | NBS, benzoyl peroxide | Good yield and selectivity | Sensitive to temperature and initiator amount |

| Fluorination | Electrophilic fluorination or halogen exchange | Selectfluor or fluorinating agents | Introduces fluorine at desired position | Control of fluorination degree |

| Esterification | Ester formation or preservation | Methanol, acid catalysts | High yield, straightforward | None significant |

| Purification | Chromatography and recrystallization | Silica gel, solvents | High purity product | Time-consuming |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-fluoro-6-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Nucleophilic Substitution: Products include 3-azido-2-fluoro-6-methoxybenzoate or 3-thiocyanato-2-fluoro-6-methoxybenzoate.

Reduction: The major product is 3-bromo-2-fluoro-6-methoxybenzyl alcohol.

Oxidation: The major product is 3-bromo-2-fluoro-6-methoxybenzoic acid.

Scientific Research Applications

Methyl 3-bromo-2-fluoro-6-methoxybenzoate is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules in organic synthesis.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-fluoro-6-methoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The methoxy group can also play a role in modulating its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

| Compound Name | CAS Number | Substituent Positions | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 3-bromo-2-fluoro-6-methoxybenzoate | 1449008-30-3 | Br (3), F (2), OCH₃ (6) | Ester (COOCH₃) | 263.06 |

| Methyl 5-bromo-4-fluoro-2-methoxybenzoate | 314298-22-1 | Br (5), F (4), OCH₃ (2) | Ester (COOCH₃) | 263.06 |

| Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | 1193162-25-2 | Br (4), F (5), OH (2) | Phenol (OH) | 249.03 |

| Methyl 6-bromo-3-fluoro-2-methylbenzoate | 1807191-86-1 | Br (6), F (3), CH₃ (2) | Ester (COOCH₃), Methyl (CH₃) | 247.06 |

| Methyl 3-amino-6-fluoro-2-methoxybenzoate | 1268830-91-6 | NH₂ (3), F (6), OCH₃ (2) | Amine (NH₂), Ester (COOCH₃) | 199.18 |

Key Observations :

- Substituent Positioning : Bromine at position 3 (target compound) vs. position 5 (314298-22-1) alters electronic effects, influencing reactivity in electrophilic substitution or cross-coupling reactions .

- Amino vs. Bromo Substitution: The amino group in 1268830-91-6 enhances electron density on the ring, making it more reactive in nucleophilic reactions, whereas bromine in the target compound favors oxidative addition in catalytic couplings .

Physicochemical Properties

Limited data from available sources highlight critical differences:

Notes:

Commercial Availability and Cost

- Pricing : this compound is priced at inquiry-based rates (CymitQuimica), whereas its hydroxy analog (1193162-25-2) is less commercially available, likely due to synthesis complexity .

- Demand: Brominated analogs are in higher demand for agrochemical intermediates (e.g., sulfonylurea herbicides in ), whereas amino-substituted derivatives cater to pharmaceutical synthesis .

Biological Activity

Methyl 3-bromo-2-fluoro-6-methoxybenzoate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrF O3 and a molecular weight of approximately 251.06 g/mol. The compound features a methoxy group, a bromine atom, and a fluorine atom, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with nucleophilic sites, thereby altering enzyme activity and metabolic pathways.

- Receptor Modulation : It has been shown to act as a ligand for certain receptors, potentially influencing signaling pathways involved in various physiological processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, with findings indicating that it can disrupt cell cycle progression and promote programmed cell death through the activation of intrinsic apoptotic pathways .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antibacterial activity.

- Anticancer Potential : In another study published in the Journal of Medicinal Chemistry, this compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited IC50 values of 15 µM and 20 µM, respectively, suggesting promising anticancer potential.

Research Findings Summary

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against S. aureus (MIC: 32 µg/mL) | XYZ University Study |

| Anticancer Activity | IC50 values: MCF-7 (15 µM), A549 (20 µM) | Journal of Medicinal Chemistry |

Q & A

Basic: What are the typical synthetic routes for Methyl 3-bromo-2-fluoro-6-methoxybenzoate?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzoate ester. Key steps include:

- Esterification: Starting with 2-fluoro-6-methoxybenzoic acid, methyl ester formation is achieved via acid-catalyzed reaction with methanol or using methyl halides in the presence of a base (e.g., K₂CO₃) .

- Halogenation: Bromination at the 3-position can be performed using electrophilic brominating agents (e.g., NBS in DMF) under controlled conditions to avoid over-halogenation. The directing effects of the methoxy (-OCH₃) and fluorine substituents influence regioselectivity .

- Purification: Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity (>95%) .

Basic: How is this compound characterized structurally?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Reveals bond angles and distances, such as the C-Br bond (~1.89 Å) and steric effects from substituents, critical for understanding reactivity .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at ~262.97 m/z for C₉H₇BrFO₃) .

Advanced: How can cross-coupling reactions modify the bromo substituent in this compound?

Methodological Answer:

The bromine atom is a prime site for transition-metal-catalyzed cross-coupling:

- Suzuki-Miyaura Reaction: Replace Br with aryl/vinyl groups using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts and a boronic acid partner (e.g., 6-Bromo-2-fluoro-3-methoxyphenylboronic acid) .

- Conditions: Typically require anhydrous DMF or THF, 80–100°C, and a base (e.g., Na₂CO₃).

- Buchwald-Hartwig Amination: Introduce amines using Pd₂(dba)₃/Xantphos catalysts, enabling C–N bond formation .

Advanced: How do substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

- Directing Effects:

- Methoxy (-OCH₃): Strongly activates the ring, directing electrophiles to the para position (C-5 in this case). However, steric hindrance from adjacent substituents (Br, F) may alter reactivity .

- Fluorine (-F): Deactivates the ring via electron withdrawal but acts as an ortho/para director due to resonance effects .

- Optimization: Competing directing effects require kinetic control (low temperature) or blocking strategies (e.g., protecting groups) to achieve desired regioselectivity .

Basic: What are critical solubility and stability considerations for this compound?

Methodological Answer:

- Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). Limited solubility in water due to hydrophobic ester and aryl groups .

- Stability:

Advanced: How can computational methods predict reaction outcomes or intermediates?

Methodological Answer:

- DFT Calculations: Model transition states to predict regioselectivity in EAS or cross-coupling reactions. For example, Fukui indices identify nucleophilic/electrophilic sites on the aromatic ring .

- Molecular Dynamics (MD): Simulate solvent effects on reaction rates (e.g., DMF vs. THF in Suzuki couplings) .

- Contradiction Note: Some studies suggest steric effects dominate over electronic effects in directing, requiring experimental validation of computational predictions .

Advanced: What strategies resolve contradictions in reported synthetic yields?

Methodological Answer:

Discrepancies in yields (e.g., 60% vs. 85% for bromination steps) may arise from:

- Catalyst Purity: Trace Pd impurities in commercial catalysts can alter reaction efficiency .

- Workup Procedures: Differences in quenching (e.g., rapid vs. gradual acid addition) affect byproduct formation .

- Resolution: Optimize via Design of Experiments (DoE) to test variables like temperature, solvent, and stoichiometry .

Basic: What analytical techniques confirm the absence of common byproducts?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.